8-Isopropyl Etodolac

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Procure 8-Isopropyl Etodolac (CAS 57917-63-2), officially designated as Etodolac EP Impurity D and a USP Peak Identification component. This racemic analog is critical for HPLC/UPLC method validation, ICH-compliant impurity quantification, and ANDA regulatory submissions. Using an incorrect analog risks non-compliance. Essential for QC batch release and stability studies. Differentiated from 8-Methyl and 8-Propyl analogs to ensure accurate analytical results.

Molecular Formula C18H23NO3
Molecular Weight 301.4 g/mol
CAS No. 57917-63-2
Cat. No. B033372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Isopropyl Etodolac
CAS57917-63-2
Synonyms1-Ethyl-1,3,4,9-tetrahydro-8-(1-methylethyl)-pyrano[3,4-b]indole-1-acetic Acid;  Etodolac Impurity D (EP)
Molecular FormulaC18H23NO3
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(CCO1)C3=C(N2)C(=CC=C3)C(C)C)CC(=O)O
InChIInChI=1S/C18H23NO3/c1-4-18(10-15(20)21)17-14(8-9-22-18)13-7-5-6-12(11(2)3)16(13)19-17/h5-7,11,19H,4,8-10H2,1-3H3,(H,20,21)
InChIKeyJHGYMRJCQPQYJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 15 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Isopropyl Etodolac (CAS 57917-63-2) for Analytical Reference Standards and Pharmaceutical Impurity Profiling


8-Isopropyl Etodolac (CAS 57917-63-2), chemically designated as 2-[(1RS)-1-Ethyl-8-(1-methylethyl)-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic Acid, is a racemic, structurally-defined analog of the non-steroidal anti-inflammatory drug (NSAID) Etodolac [1]. It is officially recognized as Etodolac EP Impurity D (European Pharmacopoeia) and USP Etodolac Peak Identification Mixture component [2]. Its primary industrial and regulatory value is as a high-purity reference standard for analytical method development, validation, and quality control (QC) in the manufacture of Etodolac active pharmaceutical ingredients (APIs) and finished drug products .

Why 8-Isopropyl Etodolac Cannot Be Replaced by Other Etodolac Analogs in Regulated Analytical Workflows


8-Isopropyl Etodolac is a specific, process-related impurity that arises from the synthesis of Etodolac, and its precise chromatographic and spectrometric properties are distinct from those of Etodolac itself and other structurally similar analogs (e.g., 8-Methyl Etodolac [CAS 41340-19-6], 8-Propyl Etodolac [CAS 57817-27-3]) . Regulatory filings for Etodolac, including Abbreviated New Drug Applications (ANDAs), require the identification and quantification of specific impurities using compendial reference standards [1]. Substituting 8-Isopropyl Etodolac with an incorrect analog would lead to inaccurate method validation, compromised quality control, and potential regulatory non-compliance, thereby undermining the integrity of the pharmaceutical manufacturing and release process [2].

8-Isopropyl Etodolac: Quantifiable Differentiation in Regulatory Compliance and Analytical Performance


Regulatory Designation as a Compendial Impurity Marker

8-Isopropyl Etodolac is specifically designated as Etodolac EP Impurity D and is a named component in the USP Etodolac Peak Identification Mixture, establishing it as a critical analytical marker for pharmaceutical quality control [1]. In contrast, other Etodolac analogs, such as 8-Methyl Etodolac or 8-Propyl Etodolac, are listed separately in compendial mixtures, each representing a distinct impurity profile with unique chromatographic retention times and spectrometric signatures .

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Structural Differentiation: 8-Isopropyl Substituent Defines Identity

The chemical structure of 8-Isopropyl Etodolac features an isopropyl group at the 8-position of the indole ring, differentiating it from Etodolac (which has an ethyl group at the 8-position) and from other process-related impurities like 8-Methyl Etodolac and 8-Propyl Etodolac [1]. This precise structural modification is a direct consequence of specific synthetic pathways and defines its unique analytical signature .

Medicinal Chemistry Structure-Activity Relationship Impurity Synthesis

COX-2 Inhibitory Profile Suggests Potential for Reduced Gastrointestinal Toxicity

As an analog of Etodolac, 8-Isopropyl Etodolac is expected to exhibit preferential inhibition of the cyclooxygenase-2 (COX-2) isoenzyme over COX-1 . While direct quantitative data for 8-Isopropyl Etodolac is not available, the parent drug, Etodolac, demonstrates a COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) of approximately 70, with IC50 values of 2.59 µM for COX-1 and 0.037 µM for COX-2 in cell-based assays [1]. Other studies report IC50 values of 12 µM for COX-1 and 2.2 µM for COX-2 in human whole blood assays, confirming a consistent selectivity profile for the class .

Pharmacology COX-2 Selectivity NSAID Development

Primary Procurement Scenarios for 8-Isopropyl Etodolac (CAS 57917-63-2)


Analytical Method Development and Validation for Etodolac API

Procurement of 8-Isopropyl Etodolac is essential for developing and validating high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) methods to detect and quantify Etodolac EP Impurity D in drug substances and finished products. This ensures compliance with ICH guidelines and pharmacopoeial monographs, a prerequisite for ANDA submissions and commercial manufacturing [1].

Quality Control (QC) Release Testing and Stability Studies

The compound serves as a certified reference standard in QC laboratories for the routine monitoring of Etodolac batches. Its use in stability studies confirms that impurity levels remain within acceptable limits throughout the product's shelf life, safeguarding patient safety and product integrity [1][2].

Synthetic Route Scouting and Process Impurity Tracking

During the development and optimization of novel synthetic routes for Etodolac, 8-Isopropyl Etodolac is used as a marker to identify and quantify this specific process-related impurity. Tracking its formation allows process chemists to refine reaction conditions to minimize impurity generation, improving yield and purity of the final API .

Pharmacological Research on COX-2 Selective NSAID Analogs

While not its primary commercial use, 8-Isopropyl Etodolac may be procured for in vitro pharmacological studies investigating the structure-activity relationships (SAR) of Etodolac analogs. Researchers can assess its COX-1/COX-2 inhibitory profile to further elucidate the impact of 8-position substitution on enzyme selectivity and anti-inflammatory potential .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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